A Technical Guide to the Chemical Properties and Structure of 3-Penten-2-one
A Technical Guide to the Chemical Properties and Structure of 3-Penten-2-one
Abstract: This document provides a comprehensive technical overview of 3-penten-2-one, an α,β-unsaturated ketone with significant applications in research and industry. It details the compound's chemical structure, physicochemical properties, and key experimental protocols for its synthesis and purification. The guide also explores its chemical reactivity, particularly its role in organic synthesis, and its biological activities, including its function as a biomarker and its involvement in anti-inflammatory signaling pathways. All quantitative data is presented in tabular format for clarity, and logical and experimental workflows are illustrated using diagrams generated with Graphviz, adhering to specified design constraints for an audience of researchers, scientists, and drug development professionals.
Chemical Structure and Identification
3-Penten-2-one, also known as ethylidene acetone, is an organic compound classified as an α,β-unsaturated ketone.[1] Its structure features a ketone functional group conjugated with a carbon-carbon double bond, which imparts unique chemical reactivity.[2] The compound exists as (E) and (Z) stereoisomers due to the substitution pattern on the double bond.[1]
1.1 Nomenclature and Identifiers
The following table summarizes the key identifiers for 3-penten-2-one and its stereoisomers.
| Identifier | Unspecified Isomer | (E)-Isomer | (Z)-Isomer |
| Preferred IUPAC Name | Pent-3-en-2-one[1] | (E)-pent-3-en-2-one[3] | (Z)-pent-3-en-2-one |
| Common Names | Ethylidene acetone, Methyl propenyl ketone | trans-3-Penten-2-one | cis-3-Penten-2-one |
| CAS Number | 625-33-2 | 3102-33-8 | 3102-32-7 |
| EC Number | 210-888-3 | - | - |
| PubChem CID | 12248 | 637920 | 5356572 |
1.2 Molecular Representation
The structural representations for the isomers of 3-penten-2-one are detailed below.
| Representation | Unspecified Isomer | (E)-Isomer | (Z)-Isomer |
| Molecular Formula | C5H8O | C5H8O | C5H8O |
| SMILES | CC=CC(=O)C | C/C=C/C(=O)C | C/C=C\C(=O)C |
| InChI | 1S/C5H8O/c1-3-4-5(2)6/h3-4H,1-2H3 | 1S/C5H8O/c1-3-4-5(2)6/h3-4H,1-2H3/b4-3+ | 1S/C5H8O/c1-3-4-5(2)6/h3-4H,1-2H3/b4-3- |
| InChIKey | LABTWGUMFABVFG-UHFFFAOYSA-N | LABTWGUMFABVFG-ONEGZZNKSA-N | LABTWGUMFABVFG-ARJAWSKDSA-N |
Physicochemical Properties
3-Penten-2-one is a colorless, volatile liquid with an odor described as fruity to pungent. Its key physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Weight | 84.118 g·mol−1 |
| Appearance | Colorless liquid |
| Density | 0.861 - 0.862 g/cm³ at 25 °C |
| Boiling Point | 121 - 124 °C |
| Vapor Pressure | 39.1 mmHg |
| Refractive Index | 1.433 - 1.437 at 20 °C |
| Solubility | Slightly soluble in water; soluble in oil, acetone, and ether |
| LogP | 0.52 |
Synthesis and Purification Protocols
Several methods exist for the synthesis of 3-penten-2-one, including the dehydration of 4-hydroxy-pentan-2-one and the dehydrohalogenation of 3-chloropentanone. A common and well-documented laboratory-scale approach is based on the aldol condensation of acetaldehyde and acetone.
3.1 Experimental Protocol: Synthesis of trans-3-Penten-2-one
This protocol is adapted from a procedure for a related synthesis involving the acylation of an olefin.
-
Apparatus Setup: A 2-L, three-necked flask is equipped with a mechanical stirrer, a gas-inlet tube, and a reflux condenser with a drying tube.
-
Reagent Preparation: 800 mL of dichloromethane and 157 g (2.00 moles) of acetyl chloride are added to the dried flask.
-
Catalyst Addition: While stirring, 320 g (2.40 moles) of powdered, anhydrous aluminum chloride is added in portions over 15 minutes.
-
Reaction: A stream of propene gas is passed through the solution at a rate sufficient to maintain a gentle reflux. The gas flow continues until the exothermic reaction ceases (typically 10–30 hours).
-
Quenching and Extraction: The reaction mixture is cautiously poured onto approximately 1.5 kg of ice. The organic layer is separated, and the aqueous phase is extracted three times with 100-mL portions of dichloromethane.
-
Washing and Drying: The combined organic extracts are washed with 50 mL of water and dried over anhydrous magnesium sulfate.
-
Dehydrochlorination: The resulting distillate, containing 4-chloropentan-2-one, is mixed with 256 g (1.98 moles) of quinoline and heated to boiling, allowing low-boiling materials to distill off until the liquid temperature reaches 110-120 °C.
3.2 Experimental Protocol: Purification
-
Fractional Distillation: The crude product from the synthesis is fractionally distilled through a 30-cm Vigreux column. The fraction boiling at 119–124 °C is collected.
-
Isomerization: Since the distillation may yield the β,γ-unsaturated isomer, an acid-catalyzed equilibration is performed. The collected fraction is mixed with a catalytic amount of p-toluenesulfonic acid (e.g., 400 mg for ~80 g of product) and refluxed for 30 minutes.
-
Final Workup: The mixture is diluted with diethyl ether, washed with saturated aqueous sodium hydrogen carbonate, and dried over anhydrous magnesium sulfate to yield the purified α,β-unsaturated ketone.
Chemical Reactivity
The defining structural feature of 3-penten-2-one is the conjugation of the carbonyl group with the C=C double bond. This delocalized π-electron system makes the β-carbon electrophilic and susceptible to nucleophilic attack in a reaction known as a conjugate addition or Michael addition. This reactivity makes α,β-unsaturated ketones like 3-penten-2-one valuable building blocks in organic synthesis.
4.1 Use in Organic Synthesis
3-Penten-2-one serves as a precursor in the synthesis of more complex molecules. For instance, it has been utilized in the synthesis of alkaloids such as (+/-)-senepodine G and (+/-)-cermizine C.
Biological Activity and Signaling
Beyond its use as a flavoring agent in foods, 3-penten-2-one has been identified in various biological contexts. It occurs naturally in plants like Aronia melanocarpa berries and is a volatile component in tea and tomatoes.
5.1 Role as a Biomarker
Urinary 3-penten-2-one has been identified as a useful biomarker for monitoring the accumulation of acetaldehyde during periods of abnormal metabolic stress.
5.2 Anti-inflammatory Signaling Pathway
Research has shown that 3-penten-2-one exhibits anti-inflammatory properties. It can inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-activated RAW264.7 macrophages. This inhibitory action is mediated through the expression of Heme Oxygenase-1 (HO-1), a key enzyme with cytoprotective and anti-inflammatory functions.
Analytical Methods
The characterization and analysis of 3-penten-2-one are typically performed using standard organic analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 17O NMR data are available for structural elucidation.
-
Gas Chromatography (GC): GC is widely used for the separation and quantification of 3-penten-2-one from complex mixtures, such as food volatiles and biological samples.
-
Mass Spectrometry (MS): Often coupled with GC (GC-MS), it is used for the identification and structural confirmation of the compound.
